AMDE-1

Description

Properties

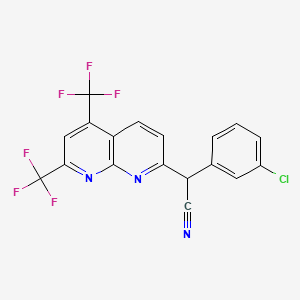

IUPAC Name |

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWWAOMXYPIDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8ClF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of AMDE-1?

An In-depth Technical Guide to the Mechanism of Action of AMDE-1

Introduction

This compound (Autophagy Modulator with Dual Effect-1) is a novel small molecule identified through high-content screening for its unique ability to modulate autophagy at both the initiation and degradation stages.[1] It functions as a dual-action compound, initiating autophagy through the canonical AMPK-mTOR-ULK1 signaling pathway while simultaneously impairing lysosomal function, which inhibits the final degradation step of the autophagic process.[1][2] This paradoxical activity leads to the accumulation of autophagosomes, causing significant autophagic stress and ultimately inducing necroptotic cell death, with a noted preference for cancer cells.[1][2] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's action, supported by experimental data and protocols.

Core Mechanism of Action

The primary mechanism of this compound involves a two-pronged assault on the autophagy pathway:

-

Induction of Autophagy Initiation: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. The inhibition of mTORC1, coupled with direct activation by AMPK, leads to the activation of ULK1 (Unc-51 like autophagy activating kinase 1), the protein kinase that initiates the formation of the autophagosome. This initiation is dependent on the core autophagy machinery, including the protein Atg5.

-

Inhibition of Autophagic Degradation: In the later stages of autophagy, this compound acts as an inhibitor. It impairs lysosomal function by reducing lysosomal acidity and proteolytic activity. This prevents the effective fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. The result is a blockage of autophagic flux and the accumulation of unprocessed autophagosomes within the cell.

This dual effect—triggering the "on" switch for autophagy while blocking the "off" switch—results in profound cellular stress, leading to a form of programmed cell death known as necroptosis.

Signaling Pathway of this compound-Induced Autophagy

The signaling cascade for the initiation of autophagy by this compound is depicted below. This compound activates AMPK, which has a dual effect on ULK1: indirect activation by inhibiting mTORC1 (which itself is an inhibitor of ULK1) and direct activation through phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Protein Phosphorylation in MEF Cells

| Target Protein | Phosphorylation Site | Treatment Time | Effect |

| S6 | - | 6 h | Decreased |

| p70S6K | - | 1 h | Decreased |

| 4E-BP1 | - | 1 h | Decreased |

| ULK1 | Ser555 | Time-dependent | Increased |

| ULK1 | Ser757 | Time-dependent | Decreased |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Treatment Time | IC50 |

| HeLa | 48 h | ~10 µM |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

High-Content Screening for Autophagy Modulators

This experiment was designed to identify small molecules that induce the formation of GFP-LC3 puncta, a hallmark of autophagosome formation.

-

Cell Line: Mouse Embryonic Fibroblasts (MEFs) stably expressing GFP-LC3.

-

Assay Plate Preparation: Cells were seeded in 384-well plates.

-

Compound Treatment: A library of 196,160 compounds was added to the wells at a final concentration of 10 µM.

-

Incubation: Plates were incubated for 11 hours.

-

Imaging: Plates were imaged using an automated fluorescence microscope.

-

Data Analysis: The number and intensity of GFP-LC3 puncta per cell were quantified using image analysis software. This compound (SID 14730495) was identified as a potent inducer, causing 96.7% of cells to accumulate GFP-LC3 puncta.

Immunoblotting for Signaling Pathway Analysis

Western blotting was used to determine the effect of this compound on the phosphorylation status of key proteins in the AMPK-mTOR-ULK1 pathway.

-

Cell Lines: MEFs and HeLa cells.

-

Treatment: Cells were treated with 10 µM this compound for various time points (e.g., 1, 6, or 20 hours).

-

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AMPK, mTORC1 substrates (S6, p70S6K, 4E-BP1), and ULK1 (Ser555 and Ser757).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and signals were detected using an enhanced chemiluminescence (ECL) system.

Lysosomal Function Assays

These experiments assessed the impact of this compound on lysosomal acidity and proteolytic activity.

-

Lysosomal Acidity Assay:

-

Cell Line: HeLa cells.

-

Treatment: Cells were treated with 10 µM this compound for 6 or 20 hours.

-

Staining: Cells were stained with Acridine Orange (AO) or LysoTracker Red (LTR), fluorescent probes that accumulate in acidic compartments.

-

Analysis: A reduction in fluorescence intensity, as measured by microscopy or flow cytometry, indicated a decrease in lysosomal acidity.

-

-

Cathepsin Activity Assay:

-

Method: Lysosomes were isolated from this compound-treated cells by differential centrifugation.

-

Analysis: The protein levels and maturation state of lysosomal proteases, such as Cathepsin B and Cathepsin D, were analyzed by immunoblotting. A decrease in the level of matured Cathepsin B was observed following this compound treatment.

-

Experimental Workflow Visualization

The general workflow for identifying and characterizing this compound is illustrated below.

Conclusion

This compound represents a unique class of autophagy modulators with a dual mechanism of action. By activating the initial stages of autophagy and concurrently inhibiting lysosomal degradation, it induces a state of severe autophagic stress that culminates in necroptotic cell death. This distinctive profile makes this compound a valuable tool for studying the complexities of autophagy and a potential lead compound for the development of novel anti-cancer therapeutics. Further research, particularly in in vivo models, is warranted to explore its therapeutic potential.

References

AMDE-1: A Dual-Function Modulator of Autophagy for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, plays a critical role in cellular homeostasis and the pathogenesis of various diseases, including cancer. Small molecules that modulate autophagy are of significant interest as potential therapeutic agents. This technical guide provides a comprehensive overview of the novel autophagy modulator, AMDE-1 (Autophagy Modulator with Dual Effect-1). This compound is unique in its dual functionality: it potently induces autophagy at the initiation stage while simultaneously inhibiting the degradation phase of the autophagic flux. This document details the molecular mechanism of this compound, provides in-depth experimental protocols for its characterization, presents quantitative data from key assays, and discusses its potential applications in cancer therapy and drug development.

Introduction

Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.[1][2] This process is essential for maintaining cellular health by removing damaged organelles and misfolded proteins.[3] Dysregulation of autophagy is implicated in a wide range of diseases, making it an attractive target for therapeutic intervention.[2][3] this compound was identified through a high-content screen as a small molecule that uniquely modulates autophagy by acting at two distinct stages of the pathway. It triggers the initial steps of autophagosome formation while hindering the final degradation of autophagic cargo within the lysosome. This dual activity leads to the accumulation of autophagosomes and induction of autophagic stress, ultimately resulting in necroptotic cell death, particularly in cancer cells.

Mechanism of Action: The Dual Function of this compound

This compound exerts its effects on autophagy through two distinct mechanisms:

2.1. Induction of Autophagy via the AMPK-mTORC1-ULK1 Pathway

This compound initiates autophagy by modulating a key signaling pathway that regulates cellular energy homeostasis and growth.

-

Activation of AMPK: this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).

-

Inhibition of mTORC1: Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central negative regulator of autophagy.

-

Activation of ULK1: The inhibition of mTORC1 results in the activation of ULK1, a serine/threonine kinase that is essential for the initiation of autophagosome formation.

This signaling cascade is a canonical pathway for autophagy induction.

2.2. Inhibition of Autophagic Flux by Impairing Lysosomal Function

Despite potently inducing the formation of autophagosomes, this compound paradoxically blocks the completion of the autophagic process by targeting the lysosome.

-

Reduced Lysosomal Acidity: this compound treatment leads to a decrease in the acidity of the lysosomal lumen.

-

Impaired Proteolytic Activity: The change in pH impairs the function of lysosomal hydrolases, such as cathepsins, which are responsible for degrading the autophagic cargo.

-

No Effect on Autophagosome-Lysosome Fusion: Importantly, this compound does not prevent the fusion of autophagosomes with lysosomes.

This inhibition of lysosomal degradation leads to the accumulation of non-degraded autophagosomes and autophagic substrates like p62/SQSTM1.

Signaling Pathway of this compound's Dual Function in Autophagy

Caption: this compound's dual mechanism in autophagy.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the characterization of this compound.

Table 1: Effect of this compound on Autophagy Induction

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| MEF | 10 µM this compound (6h) | p-AMPK (Thr172) | Increased | |

| MEF | 10 µM this compound (1-6h) | p-S6 (mTORC1 substrate) | Decreased | |

| HeLa | 10 µM this compound (6h) | p-S6 (mTORC1 substrate) | Decreased | |

| MEF | 10 µM this compound (1-6h) | p-ULK1 (Ser555) | Increased | |

| A549, MEF | 10 µM this compound (6h) | Atg16L1 puncta | Increased |

Table 2: Effect of this compound on Autophagic Flux and Lysosomal Function

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| MEF | 10 µM this compound (6-20h) | p62/SQSTM1 levels | Increased | |

| MEF | 10 µM this compound | Long-lived protein degradation | Inhibited | |

| HeLa | 10 µM this compound (6-20h) | Lysosomal Acidity (Acridine Orange) | Reduced | |

| HeLa | 10 µM this compound (20h) | Cathepsin B activity | ~50% reduction | |

| HeLa | 10 µM this compound (20h) | Cathepsin D activity | ~40% reduction | |

| HeLa | 10 µM this compound | EGFR degradation | Inhibited |

Table 3: Cytotoxic Effects of this compound

| Cell Line | Treatment Duration | IC50 | Cell Death Type | Reference |

| HeLa | 48h | ~2.5 µM | Necroptosis | |

| HCT116 | 48h | ~5 µM | Necroptosis | |

| CCD-18Co (non-transformed) | 48h | >10 µM | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

4.1. GFP-LC3 High-Content Screening for Autophagy Modulators

This assay is designed to identify compounds that alter the subcellular localization of GFP-tagged LC3, a marker for autophagosomes.

Experimental Workflow: GFP-LC3 High-Content Screening

Caption: Workflow for GFP-LC3 high-content screening.

Methodology:

-

Cell Seeding: Seed murine embryonic fibroblasts (MEFs) stably expressing GFP-LC3 in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with this compound at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, rapamycin as a positive control for autophagy induction).

-

Incubation: Incubate the plates for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining: Add Hoechst 33342 dye to a final concentration of 1 µg/mL to stain the cell nuclei for automated cell segmentation.

-

Image Acquisition: Acquire images using an automated high-content imaging system with appropriate filters for GFP and DAPI.

-

Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain and quantify the number and intensity of GFP-LC3 puncta within the cytoplasm of each cell. An increase in GFP-LC3 puncta indicates either induction of autophagy or a block in autophagic flux.

4.2. Western Blot Analysis of Autophagy-Related Proteins

This method is used to detect changes in the levels and phosphorylation status of key proteins in the autophagy signaling pathway.

Methodology:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

p-AMPKα (Thr172)

-

Total AMPKα

-

p-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

p-ULK1 (Ser555)

-

Total ULK1

-

LC3B

-

p62/SQSTM1

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.3. Long-Lived Protein Degradation Assay

This "gold standard" assay measures the overall autophagic flux by quantifying the degradation of long-lived proteins.

Methodology:

-

Radiolabeling: Culture cells in a medium containing a radiolabeled amino acid (e.g., [14C]-leucine) for 24-48 hours to label all cellular proteins.

-

Chase Period: Replace the labeling medium with a chase medium containing an excess of the corresponding non-radiolabeled amino acid for at least 2 hours to allow for the degradation of short-lived proteins.

-

Treatment: Wash the cells and incubate them in a fresh medium with or without this compound and other controls (e.g., starvation medium to induce autophagy, bafilomycin A1 to block lysosomal degradation).

-

Sample Collection: After the desired treatment time (e.g., 4-16 hours), collect the medium and lyse the cells.

-

TCA Precipitation: Precipitate the proteins from both the medium and the cell lysate using trichloroacetic acid (TCA).

-

Scintillation Counting: Measure the radioactivity in the TCA-soluble fraction (degraded proteins in the medium) and the TCA-precipitable fraction (intact proteins in the cell lysate) using a scintillation counter.

-

Calculation: The rate of long-lived protein degradation is calculated as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (TCA-soluble in the medium + TCA-precipitable in the lysate).

4.4. Measurement of Lysosomal Acidity

This assay assesses the pH of the lysosomal lumen, a critical factor for lysosomal enzyme activity.

Methodology using Acridine Orange:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat cells with this compound (10 µM) for the desired duration (e.g., 6 or 20 hours).

-

Staining: Add Acridine Orange (a fluorescent dye that accumulates in acidic compartments and emits red fluorescence) to the cells at a final concentration of 1 µg/mL and incubate for 15-30 minutes.

-

Imaging: Wash the cells with PBS and immediately visualize them using a fluorescence microscope. A decrease in red fluorescence intensity indicates a reduction in lysosomal acidity.

4.5. Cathepsin Activity Assay

This assay measures the proteolytic activity of cathepsins, key lysosomal enzymes.

Methodology:

-

Lysosome Enrichment: After treating the cells with this compound, harvest the cells and enrich for the lysosomal fraction using a commercially available kit or a density gradient centrifugation method.

-

Protein Quantification: Determine the protein concentration of the lysosomal fraction.

-

Enzymatic Reaction: Incubate a specific amount of the lysosomal protein with a fluorogenic cathepsin substrate (e.g., a specific substrate for cathepsin B or D) in an appropriate reaction buffer.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the cathepsin activity.

-

Standardization: Standardize the activity to the untreated control, which is set to 100%.

4.6. Necroptosis Assay

This assay determines the mode of cell death induced by this compound.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., HCT116) in a 96-well plate and treat with a dose range of this compound.

-

Inhibitor Co-treatment: In parallel wells, co-treat the cells with this compound and either a pan-caspase inhibitor (e.g., z-VAD-fmk, to inhibit apoptosis) or a RIP1 kinase inhibitor (e.g., necrostatin-1, to inhibit necroptosis).

-

Incubation: Incubate the cells for 48 hours.

-

Cell Viability Measurement: Assess cell viability using a standard assay such as the MTT assay or a live/dead cell staining kit.

-

Analysis: If necrostatin-1, but not z-VAD-fmk, rescues the cells from this compound-induced death, it indicates that the mode of cell death is necroptosis.

Potential Applications in Drug Development

The dual-function of this compound presents a novel strategy for cancer therapy. By simultaneously inducing the accumulation of autophagosomes and inhibiting their clearance, this compound triggers a state of "autophagic stress" that is particularly toxic to cancer cells, which often have a high basal level of autophagy for survival. The preferential cytotoxicity of this compound towards cancer cells over non-transformed cells suggests a favorable therapeutic window. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore its potential as a novel anti-cancer agent.

Conclusion

This compound is a first-in-class small molecule that modulates autophagy through a unique dual mechanism of action. By activating the autophagy-inducing AMPK-mTORC1-ULK1 pathway and concurrently inhibiting lysosomal degradative capacity, this compound leads to autophagic stress and necroptotic cell death in cancer cells. This technical guide provides a detailed resource for researchers and drug development professionals interested in understanding and utilizing this compound as a tool to study autophagy and as a potential lead compound for the development of novel cancer therapeutics. The provided experimental protocols offer a foundation for the further investigation of this compound and other dual-function autophagy modulators.

References

- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]

- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

AMDE-1: A Dual-Function Modulator of Autophagy for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that has emerged as a promising candidate for cancer therapy due to its unique dual mechanism of action on the autophagy pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the following properties:

-

Molecular Formula: C₁₈H₈ClF₆N₃

-

Molecular Weight: 415.7 g/mol

-

CAS Number: 478043-30-0

Chemical Structure:

(A 2D chemical structure image of this compound would be presented here. As a text-based AI, I cannot generate an image directly. A placeholder is included in the response structure.)

Figure 1: Chemical structure of this compound.

Mechanism of Action: A Dual-Pronged Attack on Autophagy

This compound exhibits a unique dual effect on the autophagy pathway, acting as both an activator and an inhibitor at different stages. This paradoxical mechanism leads to potent cytotoxic effects in cancer cells.

2.1. Autophagy Induction via the AMPK-mTOR-ULK1 Pathway

This compound initiates autophagy by activating AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[1][2] The inhibition of mTORC1 leads to the activation of the ULK1 complex, which is essential for the initiation of autophagosome formation.[1] This induction of autophagy is dependent on the core autophagy protein Atg5 and involves the recruitment of Atg16L1 to the pre-autophagosomal site, leading to the lipidation of LC3.

2.2. Inhibition of Autophagic Flux through Lysosomal Dysfunction

Despite inducing the initial stages of autophagy, this compound simultaneously impairs the later stages of the process by inhibiting autophagic flux. This is achieved by suppressing the degradation capacity of lysosomes. This compound treatment leads to a reduction in lysosomal acidity and proteolytic activity, thereby preventing the breakdown of autophagosomes and their contents. This blockade of the final degradation step results in the accumulation of non-degraded cellular material and autophagic stress, ultimately triggering cell death.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (hours) |

| HeLa | Cervical Cancer | ~2.5 | 48 |

| HCT116 | Colon Cancer | ~2.5 | 48 |

| CCD-18Co | Normal Colon Fibroblasts | Less toxic than to cancer cells | 48 |

Table 1: Cytotoxicity of this compound in various cell lines. The IC₅₀ values are estimated from dose-response curves presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

4.1. GFP-LC3 Puncta Formation Assay

This assay is used to visualize the formation of autophagosomes.

-

Cell Lines: A549 (human lung carcinoma), MEFs (mouse embryonic fibroblasts), or other suitable cell lines stably expressing GFP-LC3.

-

Reagents:

-

This compound (10 mM stock in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.

-

4.2. Immunoblotting

This technique is used to detect changes in the levels of key autophagy-related proteins.

-

Cell Lines: HeLa, MEFs, or other relevant cell lines.

-

Reagents:

-

This compound (10 mM stock in DMSO)

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies: anti-LC3, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6 ribosomal protein, anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 10 µM this compound or vehicle control for the desired time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in the phosphorylation of S6 indicate the induction of autophagy.

-

4.3. Atg16L1 Puncta Formation Assay

This immunofluorescence-based assay is used to visualize the recruitment of Atg16L1 to pre-autophagosomal structures.

-

Cell Lines: A549, MEFs, or other suitable cell lines.

-

Reagents:

-

This compound (10 mM stock in DMSO)

-

Complete cell culture medium

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Atg16L1

-

Fluorescently labeled secondary antibody

-

DAPI

-

Mounting medium

-

-

Procedure:

-

Follow steps 1-5 of the GFP-LC3 Puncta Formation Assay protocol.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the anti-Atg16L1 primary antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips with mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. An increase in the number of Atg16L1 puncta indicates the initiation of autophagy.

-

Visualizations

5.1. Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

5.2. Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

References

AMDE-1: A Dual-Function Autophagy Modulator for Research and Drug Discovery

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that has emerged as a significant tool in the study of autophagy.[1][2] Discovered through a high-content screen for autophagy modulators, this compound exhibits a unique dual-function mechanism, both inducing the initiation of autophagy and inhibiting its final degradation step.[1][2][3] This comprehensive technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development.

Discovery of this compound

This compound was identified from a high-content screening assay utilizing a mouse embryonic fibroblast (MEF) cell line stably expressing GFP-LC3. This assay was designed to identify compounds that could induce the formation of GFP-LC3 puncta, a hallmark of autophagosome formation. Among the initial hits, this compound was characterized as a unique molecule that not only initiated autophagy but also concurrently impeded the degradation phase of the autophagic process.

Chemical Synthesis of this compound

The molecular structure of this compound is N-(3-(N-(4-methoxybenzyl)sulfamoyl)phenyl)-4-(N-(4-methoxybenzyl)sulfamoyl)benzamide. While the primary discovery publication provides this structure, a detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. General synthetic methodologies for related N-phenylbenzamide and sulfonamide derivatives suggest that its synthesis would likely involve the coupling of a substituted benzoic acid with a substituted aniline, and the formation of sulfonamide bonds from corresponding sulfonyl chlorides and amines. However, the specific reagents, reaction conditions, and purification methods for this compound have not been disclosed.

Mechanism of Action: A Dual-Edged Sword in Autophagy Modulation

This compound's primary mechanism of action involves a dual impact on the autophagy pathway, leading to the accumulation of autophagosomes.

Induction of Autophagy via the AMPK-mTOR-ULK1 Pathway

This compound initiates autophagy by activating AMP-activated protein kinase (AMPK). Activated AMPK, a key cellular energy sensor, subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1). The inhibition of mTORC1 relieves its suppression of the ULK1 complex, a critical initiator of autophagosome formation. This signaling cascade is Atg5-dependent and leads to the recruitment of Atg16 to the pre-autophagosomal site and subsequent lipidation of LC3. It is noteworthy that this compound's induction of autophagy is independent of MAP kinase, JNK, or oxidative stress signaling pathways.

Inhibition of Autophagic Flux through Lysosomal Dysfunction

Paradoxically, while inducing the formation of autophagosomes, this compound also inhibits their degradation. This is not due to a failure in the fusion of autophagosomes with lysosomes. Instead, this compound impairs lysosomal function by reducing lysosomal acidity and proteolytic activity. This suppression of the lysosome's degradative capacity leads to the accumulation of undigested autophagosomes and their cargo. This dual effect results in significant autophagic stress and can ultimately lead to cell death, particularly in cancer cells.

Quantitative Data

The following tables summarize the key quantitative findings from the primary study on this compound.

Table 1: Cellular Effects of this compound

| Parameter | Cell Line | Concentration of this compound | Effect |

| GFP-LC3 Puncta Formation | MEF, A549 | 10 µM | Significant increase |

| Atg16L1 Puncta Formation | MEF, A549 | 10 µM | Significant increase |

| p62/SQSTM1 Accumulation | MEF | 10 µM | Time-dependent increase |

| Long-lived Protein Degradation | MEF | 10 µM | Inhibition |

| Cytotoxicity (IC50) | HeLa | ~2.5 µM | Cell death |

| Cytotoxicity (IC50) | HCT116 | ~2.5 µM | Cell death |

| Cytotoxicity (IC50) | CCD-18Co (normal) | >10 µM | Minimal cell death |

Table 2: Effects of this compound on Lysosomal Function

| Parameter | Cell Line | Concentration of this compound | Effect |

| Lysosomal Acidity (LysoTracker Red) | HeLa | 10 µM | Reduction in fluorescence |

| Lysosomal Acidity (Acridine Orange) | HeLa | 10 µM | Reduction in red fluorescence |

| Lysosomal Proteolytic Activity (DQ-BSA) | HeLa | 10 µM | Inhibition |

| Cathepsin B Activity | HeLa | 10 µM | Inhibition |

| Cathepsin D Activity | HeLa | 10 µM | No significant inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

GFP-LC3 High-Content Screening Assay

This assay is designed to quantify the formation of GFP-LC3 puncta, a marker for autophagosomes.

-

Cell Seeding: Seed MEF cells stably expressing GFP-LC3 in 96-well plates at a density that allows for optimal cell counting and imaging.

-

Compound Treatment: Treat cells with this compound or control compounds at desired concentrations for a specified duration (e.g., 6 hours). Include positive (e.g., rapamycin) and negative (e.g., DMSO) controls.

-

Cell Staining: Stain the cells with a nuclear stain (e.g., Hoechst 33342) to identify individual cells.

-

Image Acquisition: Acquire images using a high-content imaging system. Capture both the GFP channel (for LC3 puncta) and the blue channel (for nuclei).

-

Image Analysis: Use automated image analysis software to identify nuclei and then quantify the number and intensity of GFP-LC3 puncta within the cytoplasm of each cell. The percentage of cells with puncta or the average number of puncta per cell is the primary readout.

Western Blotting for mTOR Signaling

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

AMPK Activation Assay

This assay measures the activity of AMPK, often by detecting the phosphorylation of its downstream target, ACC.

-

Sample Preparation: Prepare cell lysates as described for Western blotting.

-

Western Blot Analysis: Perform Western blotting as described above, using primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. An increase in the ratio of phosphorylated to total protein indicates activation.

Lysosomal Acidity Measurement

This protocol uses the fluorescent probe LysoTracker Red to assess lysosomal pH.

-

Cell Culture: Grow cells on glass-bottom dishes suitable for live-cell imaging.

-

Treatment: Treat cells with this compound or control compounds.

-

Staining: Add LysoTracker Red DND-99 to the cell culture medium at a final concentration of 50-75 nM and incubate for 15-30 minutes at 37°C.

-

Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate filter set for red fluorescence.

-

Analysis: Quantify the mean fluorescence intensity per cell. A decrease in intensity suggests a reduction in lysosomal acidity.

Cathepsin Activity Assay

This protocol measures the activity of lysosomal cathepsins.

-

Lysosome Enrichment: Isolate a lysosome-enriched fraction from treated and control cells via differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysosomal fractions.

-

Activity Assay: Use a commercially available cathepsin activity assay kit. These kits typically contain a specific substrate that releases a fluorescent or colorimetric product upon cleavage by the cathepsin of interest (e.g., a substrate for Cathepsin B).

-

Measurement: Incubate the lysosomal fraction with the substrate according to the manufacturer's instructions and measure the resulting signal using a plate reader.

-

Normalization: Normalize the activity to the protein concentration of the lysosomal fraction.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's dual action on autophagy.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a powerful chemical tool for investigating the intricate processes of autophagy. Its unique dual-action mechanism, activating the initial stages while blocking the final degradative steps, allows for the accumulation of autophagosomes and the induction of autophagic stress. This property makes it particularly valuable for studying the consequences of impaired autophagic flux and for exploring potential therapeutic strategies in diseases where autophagy modulation is a target, such as cancer. This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary information to effectively utilize this compound in their studies. Further research into the precise molecular interactions of this compound and the development of a scalable synthetic route will undoubtedly enhance its utility in the scientific community.

References

The Dual Role of AMDE-1 in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Autophagy Modulator with Dual Effect-1 (AMDE-1), a small molecule that has emerged as a significant tool in the study of cellular homeostasis. This compound exhibits a unique dual functionality: it initiates the autophagic process while simultaneously inhibiting the final degradation step, leading to autophagic stress and potential applications in cancer therapy. This document details the molecular mechanisms of this compound, presents quantitative data from key experiments, outlines experimental protocols, and provides visual representations of the associated signaling pathways.

Core Concepts: The Dichotomous Function of this compound

This compound acts as a potent modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis.[1][2][3][4] Its primary mechanism of action is twofold:

-

Activation of Autophagy Initiation: this compound triggers the canonical autophagy pathway in an Atg5-dependent manner.[1] This involves the recruitment of Atg16 to the pre-autophagosomal site and subsequent LC3 lipidation, key steps in the formation of the autophagosome.

-

Inhibition of Autophagic Degradation: Paradoxically, this compound impairs autophagic flux. This inhibition is not due to a failure in autophagosome-lysosome fusion but rather a reduction in the degradative capacity of the lysosome. This compound achieves this by decreasing lysosomal acidity and proteolytic activity.

This dual effect leads to an accumulation of autophagosomes, causing autophagic stress and ultimately triggering necroptosis, a form of programmed cell death. This cytotoxic effect has been shown to be preferentially potent against cancer cells.

Signaling Pathway of this compound

This compound induces autophagy by modulating the AMPK-mTORC1-ULK1 signaling cascade, a central regulatory pathway for cellular energy and nutrient sensing.

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK).

-

mTORC1 Inactivation: The activation of AMPK leads to the inactivation of the mechanistic target of rapamycin complex 1 (mTORC1), a key suppressor of autophagy. This compound has been shown to suppress the phosphorylation of S6, a downstream target of mTORC1.

-

ULK1 Activation: The inactivation of mTORC1 results in the activation of Unc-51 like autophagy activating kinase 1 (ULK1), which is a critical initiator of autophagosome formation.

Importantly, this compound's induction of autophagy is independent of other signaling pathways such as MAP kinase, JNK, or oxidative stress signaling.

Caption: this compound signaling pathway for autophagy modulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment | Incubation Time | Result | Reference |

| HeLa | This compound (various concentrations) | 48 hours | Dose-dependent increase in cell death | |

| HCT116 | This compound (various concentrations) | 48 hours | Dose-dependent increase in cell death | |

| CCD-18Co | This compound (various concentrations) | 48 hours | Less sensitive to this compound-induced cell death |

Table 2: Effect of this compound on Autophagy Markers

| Cell Line | Treatment | Incubation Time | Marker | Result | Reference |

| MEFs (WT) | This compound (10 µM) | 6 hours | GFP-LC3 puncta | Significant increase in puncta formation | |

| MEFs (Atg5 KO) | This compound (10 µM) | 6 hours | GFP-LC3 puncta | No increase in puncta formation | |

| A549 | This compound (10 µM) | 6 hours | GFP-LC3 puncta | Increase in puncta formation | |

| MEFs | This compound (10 µM) | 6 hours | Atg16L1 puncta | Increase in puncta formation | |

| MEFs | This compound (10 µM) | 20 hours | Endogenous LC3-II | Accumulation of LC3-II | |

| MEFs | This compound (10 µM) | 0-20 hours | SQSTM1/p62 | Accumulation over time |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Reagents

-

Cell Lines: Mouse embryonic fibroblasts (MEFs), HeLa, A549, HCT116, and CCD-18Co cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired working concentration. A vehicle control (DMSO) should be used in all experiments.

Immunoblotting

This protocol is used to detect changes in protein levels and phosphorylation states.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3, p62, phospho-S6, total S6, AMPK, ULK1) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.

Caption: Workflow for immunoblotting analysis.

Fluorescence Microscopy for Autophagy Puncta

This method is used to visualize and quantify the formation of autophagosomes.

-

Cell Seeding and Transfection: Cells stably or transiently expressing GFP-LC3 are seeded on glass coverslips.

-

Treatment: Cells are treated with this compound or control vehicle for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining (optional): For endogenous markers like Atg16L1, cells are incubated with the primary antibody followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a fluorescence microscope.

-

Quantification: The number of GFP-LC3 or Atg16L1 puncta per cell is quantified using image analysis software.

Cell Death Assay

This assay measures the cytotoxic effects of this compound.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

Viability Staining: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. Dose-response curves can be generated to calculate the IC50 value.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate regulation of autophagy and its role in cellular homeostasis. Its unique dual-action mechanism provides a powerful model for studying the consequences of impaired autophagic flux and holds potential for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of this compound in various cellular contexts.

References

- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]

- 2. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

AMDE-1: A Dual Modulator of Autophagy via the AMPK-mTOR-ULK1 Axis and Lysosomal Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a critical cellular catabolic process for maintaining homeostasis, with its dysregulation implicated in numerous diseases, including cancer and neurodegenerative disorders. The discovery of novel small molecules that modulate autophagy is of significant interest for therapeutic development. AMDE-1 (Autophagy Modulator with Dual Effect-1) has been identified as a unique compound that exhibits a bimodal action on the autophagy pathway. It initiates autophagy through the canonical AMPK-mTOR-ULK1 signaling cascade while simultaneously impairing the final degradative step by inhibiting lysosomal function. This dual activity leads to an accumulation of autophagosomes and can induce autophagic stress, ultimately leading to cell death, particularly in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the AMPK-mTOR-ULK1 pathway, detailed experimental protocols for its study, and quantitative data from key assays.

Introduction

The AMPK-mTOR-ULK1 pathway is a central signaling hub that regulates cellular growth and metabolism in response to nutrient and energy availability. AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under low energy conditions (high AMP:ATP ratio), AMPK is activated and promotes catabolic processes like autophagy to restore energy balance. A key mechanism of AMPK-induced autophagy is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a potent inhibitor of autophagy. Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a critical initiator of autophagy. Its activity is tightly controlled by both AMPK and mTORC1. mTORC1 phosphorylates ULK1 at inhibitory sites (e.g., Ser757), preventing its activation.[1][2] Conversely, AMPK can directly phosphorylate and activate ULK1 at different sites (e.g., Ser317, Ser555, and Ser777), and also relieves mTORC1-mediated inhibition.[1][2][3]

This compound has emerged as a novel chemical probe to dissect this pathway. It triggers autophagy in a manner dependent on core autophagy machinery proteins like Atg5. Its mechanism of autophagy induction is centered on the activation of AMPK, which subsequently leads to the inactivation of mTORC1 and the activation of ULK1. However, this compound also possesses a secondary activity of impairing autophagic flux by reducing lysosomal acidity and proteolytic capacity, an effect that is independent of its AMPK activation. This technical guide will delve into the molecular interactions of this compound with the AMPK-mTOR-ULK1 pathway and provide practical guidance for its investigation.

Data Presentation: The Effect of this compound on Key Signaling Nodes

The following tables summarize the observed effects of this compound on the AMPK-mTOR-ULK1 pathway and downstream autophagic processes. The data is primarily derived from Western blot analyses and cellular imaging assays as reported in foundational studies.

Table 1: Effect of this compound on the Phosphorylation State of AMPK-mTOR-ULK1 Pathway Components

| Target Protein | Phosphorylation Site | Effect of this compound (10 µM) | Time Course of Effect | Implication | Reference |

| AMPK | Thr172 | Increased | Detected as early as 1 hour | Activation of AMPK | |

| mTORC1 | (inferred via p-S6) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 activity | |

| p70S6 Kinase | (inferred via p-S6) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 signaling | |

| 4E-BP1 | (inferred via p-4E-BP1) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 signaling | |

| ULK1 | Ser555 | Increased | Time-dependent increase | Activation by AMPK | |

| ULK1 | Ser757 | Decreased | Time-dependent decrease | Relief of mTORC1-mediated inhibition |

Table 2: Cellular and Functional Effects of this compound

| Assay | Parameter Measured | Effect of this compound (10 µM) | Key Observation | Reference |

| GFP-LC3 Puncta Formation | Number of GFP-LC3 puncta per cell | Increased | Indicates accumulation of autophagosomes. | |

| LC3 Lipidation (LC3-I to LC3-II conversion) | LC3-II/LC3-I ratio | Increased | Confirms autophagosome formation. | |

| Long-Lived Protein Degradation | Degradation of radiolabeled proteins | Inhibited | Demonstrates a blockage in autophagic flux. | |

| Lysosomal Acidity | pH of lysosomes | Reduced (alkalinized) | Measured using pH-sensitive probes. | |

| Lysosomal Proteolytic Activity | Degradation of lysosomal substrates | Reduced | Consistent with lysosomal dysfunction. | |

| Autophagosome-Lysosome Fusion | Colocalization of LC3 and LAMP2 | Not blocked | Suggests inhibition is at the level of lysosomal degradation, not fusion. |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound on the AMPK-mTOR-ULK1 pathway, leading to the initiation of autophagy, and its subsequent inhibitory effect on lysosomal function.

Caption: this compound activates AMPK, leading to mTORC1 inhibition and ULK1 activation, thus initiating autophagy. It also independently inhibits lysosomal function, blocking autophagic degradation.

Experimental Workflow: Western Blot Analysis of Pathway Phosphorylation

This workflow outlines the key steps for assessing the phosphorylation status of AMPK, mTORC1 substrates (like S6), and ULK1 in response to this compound treatment.

Caption: Workflow for Western blot analysis to quantify changes in protein phosphorylation upon this compound treatment.

Experimental Workflow: GFP-LC3 Puncta Assay for Autophagosome Accumulation

This workflow details the procedure for visualizing and quantifying the accumulation of autophagosomes using cells stably expressing GFP-LC3.

Caption: Workflow for the GFP-LC3 puncta assay to measure autophagosome accumulation induced by this compound.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is for the detection of phosphorylated AMPK, S6 (as a readout for mTORC1 activity), and ULK1.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Mouse Embryonic Fibroblasts (MEFs) or HeLa cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 10 µM this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-S6 (Ser235/236), anti-phospho-ULK1 (Ser555), anti-phospho-ULK1 (Ser757), and total protein and loading controls) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein or a loading control (e.g., β-actin or GAPDH).

-

GFP-LC3 Puncta Formation Assay

This protocol describes the quantification of autophagosome accumulation in cells expressing GFP-LC3.

-

Cell Culture and Treatment:

-

Plate MEFs or other suitable cells stably expressing GFP-LC3 on glass coverslips or in imaging-compatible plates.

-

Treat cells with 10 µM this compound, vehicle control, or a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) for the desired time (e.g., 6 hours).

-

-

Cell Fixation and Mounting:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

-

Fluorescence Microscopy and Quantification:

-

Acquire images using a fluorescence or confocal microscope.

-

For each condition, capture images from multiple random fields.

-

Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji) or by manual counting. A cell is typically considered positive for autophagy induction if it contains five or more distinct puncta.

-

Calculate the average number of puncta per cell or the percentage of puncta-positive cells.

-

Long-Lived Protein Degradation Assay

This assay measures autophagic flux by quantifying the degradation of long-lived proteins.

-

Radiolabeling of Proteins (Pulse):

-

Plate cells in 24-well plates.

-

Label cells by incubating them for 18-24 hours in a medium containing a radiolabeled amino acid (e.g., [¹⁴C]-leucine or [³H]-leucine).

-

-

Removal of Short-Lived Proteins (Chase):

-

Wash the cells twice with PBS.

-

Incubate the cells for 2 hours in a "chase" medium (regular medium supplemented with an excess of the corresponding non-radiolabeled amino acid, e.g., 2 mM leucine) to allow for the degradation of short-lived proteins.

-

-

Induction of Autophagy and Degradation Measurement:

-

Wash the cells once with PBS.

-

Incubate the cells in an assay medium (e.g., Earle's Balanced Salt Solution (EBSS) for starvation) containing excess non-radiolabeled amino acid and the desired treatments (e.g., this compound, chloroquine).

-

After a set time (e.g., 4 hours), collect the medium.

-

Precipitate the proteins in the medium by adding trichloroacetic acid (TCA) to a final concentration of 10%.

-

Centrifuge to separate the TCA-soluble fraction (degraded, radiolabeled amino acids) from the TCA-insoluble fraction (non-degraded, radiolabeled proteins).

-

-

Cell Lysis and Quantification:

-

Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the TCA-soluble fraction of the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of long-lived protein degradation as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (TCA-soluble in medium + radioactivity in the lysate).

-

Lysosomal Acidity Measurement

This protocol uses a pH-sensitive fluorescent probe to measure changes in lysosomal pH.

-

Cell Culture and Staining:

-

Plate cells on imaging-compatible plates.

-

Load the cells with a lysosomotropic, pH-sensitive dye (e.g., LysoSensor or LysoTracker probes) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.

-

-

Treatment:

-

Treat the dye-loaded cells with this compound (10 µM), a vehicle control, or a known lysosomal alkalinizing agent (e.g., chloroquine or bafilomycin A1).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

For ratiometric dyes, measure the fluorescence at two different emission or excitation wavelengths. The ratio of these intensities is proportional to the pH.

-

A decrease in the fluorescence ratio or intensity (depending on the probe) indicates an increase in lysosomal pH (alkalinization).

-

-

Calibration (Optional but Recommended):

-

To obtain quantitative pH values, generate a standard curve by treating dye-loaded cells with a series of calibration buffers of known pH in the presence of an ionophore like nigericin, which equilibrates the lysosomal pH with the extracellular pH.

-

Conclusion

This compound is a valuable pharmacological tool for studying the intricate regulation of autophagy. Its unique dual mechanism of action—activating the upstream AMPK-mTOR-ULK1 signaling pathway to initiate autophagy while simultaneously inhibiting the final degradation step at the lysosome—provides a powerful model for investigating the consequences of impaired autophagic flux. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the effects of this compound and other potential autophagy modulators. Further investigation into the precise molecular targets of this compound within the lysosome and the full spectrum of its cellular effects will be crucial for harnessing its therapeutic potential, particularly in the context of cancer therapy where the induction of autophagic stress is a promising strategy.

References

AMDE-1 Induced Necroptosis: A Technical Guide on its Core Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule identified through high-content screening for its unique ability to modulate autophagy.[1][2] It functions by simultaneously inducing the initial stages of autophagy and inhibiting the final degradation step, leading to profound autophagic stress and lysosomal dysfunction.[3] This dual activity culminates in the induction of necroptosis, a form of regulated necrotic cell death, showing particular cytotoxicity towards cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

The Dual Mechanism of this compound on Autophagy

This compound's primary mechanism is centered on its paradoxical effects on the autophagy pathway. It acts as both an inducer at the initiation stage and an inhibitor at the degradation stage.

Autophagy Induction via the AMPK-mTORC1-ULK1 Axis

This compound triggers the canonical autophagy induction pathway in a manner dependent on the core autophagy gene Atg5. Treatment with this compound leads to the formation of Atg16L1-positive puncta, an early event in autophagosome formation. The signaling cascade is initiated by the activation of AMP-activated protein kinase (AMPK). Activated AMPK subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. This inhibition is evidenced by the reduced phosphorylation of the mTORC1 downstream target, S6 ribosomal protein. The suppression of mTORC1 allows for the activation of ULK1 (Unc-51 like autophagy activating kinase 1), which is essential for initiating the formation of the autophagosome.

Caption: this compound signaling pathway for autophagy induction.

Autophagic Flux Inhibition via Lysosomal Dysfunction

Despite robustly inducing autophagy, this compound simultaneously halts the process by impairing lysosomal function. While it does not prevent the fusion of autophagosomes with lysosomes, it disrupts the degradative capacity of the lysosome. This is achieved by reducing lysosomal acidity and inhibiting the activity of lysosomal proteases. The consequence is an accumulation of non-degraded autophagic vesicles, leading to a state of "autophagic stress."

Caption: Mechanism of this compound-mediated inhibition of autophagic flux.

Induction of Necroptosis

The combination of unchecked autophagy induction and a blockade in lysosomal degradation results in severe cellular stress, which ultimately triggers necroptosis. Necroptosis is a regulated form of necrosis that is typically mediated by the RIPK1-RIPK3-MLKL signaling axis. In the canonical pathway, activation of RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3 leads to the formation of a "necrosome" complex. RIPK3 then phosphorylates MLKL (Mixed Lineage Kinase Domain-Like), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell lysis. While the precise molecular link between this compound-induced autophagic stress and the activation of the RIPK1/RIPK3 necrosome has not been fully elucidated, this pathway represents the established mechanism for executing necroptotic cell death.

Caption: Proposed mechanism of this compound induced necroptosis via autophagic stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Effects of this compound on Cellular Processes

| Cell Line | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| MEFs (GFP-LC3) | 10 µM | 6 hours | Induction of GFP-LC3 puncta | |

| A549 (GFP-LC3) | 10 µM | 6 hours | Induction of GFP-LC3 puncta | |

| MEFs | 10 µM | 6 hours | Induction of Atg16L1 puncta | |

| HeLa | 10 µM | 48 hours | Potent cytotoxicity (IC50 ≈ 5 µM) |

| MEFs | 10 µM | 1-6 hours | Time-dependent inhibition of p-S6 | |

Table 2: Modulation of Key Signaling Proteins by this compound

| Protein Target | Cell Line | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Phospho-S6 | MEFs, HeLa | 10 µM | 6 hours | Suppression | |

| Phospho-p70S6K | MEFs | 10 µM | 1-6 hours | Suppression | |

| Phospho-4E-BP1 | MEFs | 10 µM | 1-6 hours | Suppression | |

| LC3-II | MEFs | 10 µM | 6 hours | Increased levels |

| SQSTM1/p62 | MEFs | 10 µM | 0-20 hours | Accumulation over time | |

Key Experimental Protocols

Protocol: Validation of this compound Induced Necroptosis

This workflow outlines the steps to confirm that cell death induced by this compound occurs via necroptosis.

Caption: Experimental workflow to validate this compound induced necroptosis.

Protocol: Immunoblotting for Necroptosis Markers

-

Cell Culture and Treatment: Plate cells (e.g., HT-29 or L929) to achieve 70-80% confluency. Treat cells with this compound (e.g., 10 µM) and relevant inhibitors (e.g., Necrostatin-1, 30 µM) for the desired time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL, anti-MLKL, anti-RIPK3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Cell Viability by Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells in a multi-well plate as described above.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Propidium Iodide (PI) solution (final concentration 1 µg/mL). For distinguishing from apoptosis, co-stain with Annexin V-FITC.

-

Flow Cytometry: Analyze the cells immediately using a flow cytometer. Necroptotic cells will be positive for PI (and typically also for Annexin V) due to compromised membrane integrity.

-

Data Analysis: Quantify the percentage of PI-positive cells in each treatment group. A significant reduction in PI-positive cells in the presence of Necrostatin-1 but not the pan-caspase inhibitor Z-VAD-FMK is indicative of necroptosis.

Conclusion and Future Directions

This compound represents a unique chemical probe that induces cell death by creating a state of severe autophagic stress. Its dual ability to initiate autophagy while simultaneously preventing its completion leads to the accumulation of dysfunctional autophagosomes and triggers necroptosis. This mechanism provides a novel strategy for inducing cell death, particularly in cancer cells that may be resistant to traditional apoptotic stimuli.

Future research should focus on elucidating the precise molecular sensors that detect this compound-induced autophagic stress and translate this signal into the activation of the RIPK1/RIPK3 necrosome. Confirming the direct phosphorylation of RIPK1, RIPK3, and MLKL following this compound treatment is a critical next step. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound or its analogs as anti-cancer agents.

References

- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]

- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Cytotoxic Effects of AMDE-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core foundational research surrounding the cytotoxic effects of AMDE-1 (Autophagy Modulator with Dual Effect-1). This compound is a novel small molecule that has demonstrated potent and preferential cytotoxicity against cancer cells, marking it as a compound of significant interest for oncological drug development.[1][2] This document outlines the dual-function mechanism of action of this compound, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exhibits a unique dual mechanism that both initiates and inhibits the autophagic process, leading to profound autophagic stress and subsequent cancer cell death.[1][2] Initially, this compound activates autophagy through the AMPK-mTORC1-ULK1 signaling pathway.[1] Concurrently, it impairs the degradation phase of autophagy by inducing lysosomal dysfunction, characterized by a reduction in lysosome acidity and proteolytic activity. This dual action results in the accumulation of non-degraded autophagosomes, leading to a form of programmed cell death known as necroptosis. Notably, this compound's induction of autophagy is independent of the MAP kinase, JNK, and oxidative stress signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Dose-Dependent Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Treatment Duration | Key Findings | Reference |

| HeLa | 48 hours | This compound induced cell death in a dose-dependent manner. | |

| HCT116 (colon cancer) | 48 hours | Showed significant cell death with this compound treatment. Necrostatin-1, but not z-VAD-fmk, was able to block this compound induced cell death, indicating necroptosis. | |

| U251 (glioma) | Not specified | This compound demonstrated cytotoxic effects. | |

| CCD-18Co (normal colon) | 48 hours | This compound showed preferential cytotoxicity to cancer cells (HCT116) over normal cells. |

Table 2: Key Experimental Concentrations and Conditions

| Experiment | Cell Line(s) | This compound Concentration | Incubation Time | Key Observation | Reference |

| Autophagy Induction (GFP-LC3 puncta) | MEFs, A549 | 10 µM | 6 hours | Significant increase in GFP-LC3 puncta formation. | |

| mTORC1 Signaling Inhibition | MEFs, HeLa | 10 µM | 6 hours | Suppression of S6 phosphorylation. | |

| AMPK Activation | MEFs | 10 µM | Time-dependent (effect seen at 1 hour) | Increased phosphorylation of AMPK at Thr172. | |

| Autophagic Flux Inhibition | MEFs | 10 µM | 20 hours | Accumulation of endogenous LC3. | |

| Cytotoxicity Assay | HeLa | Various doses | 48 hours | Dose-dependent increase in cell death. | |

| Necroptosis Inhibition | HCT116 | 2.5 µM (this compound), 40 µM (necrostatin-1) | 48 hours | Necrostatin-1 significantly reduced this compound-induced cell death. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the foundational research on this compound.

Cell Culture and Reagents

-

Cell Lines: Murine embryonic fibroblasts (MEFs), HeLa, HCT116, A549, and CCD-18Co cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was further diluted in the culture medium to the desired final concentrations for experiments.

High-Throughput Screening for Autophagy Modulators

The initial identification of this compound was performed using a high-content screening assay based on the translocation of GFP-LC3 to autophagosomes.

-

Cell Seeding: MEFs stably expressing GFP-LC3 were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a library of small molecules, including this compound, for a specified period.

-

Image Acquisition: Automated fluorescence microscopy was used to capture images of the GFP-LC3 signal in the treated cells.

-

Image Analysis: An image analysis algorithm was employed to quantify the formation of GFP-LC3 puncta, which are indicative of autophagosome formation.

Immunoblotting

Western blotting was used to analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

-